molecular formula C13H8F2O2 B1440372 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178958-75-2

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1440372
Key on ui cas rn: 1178958-75-2
M. Wt: 234.2 g/mol
InChI Key: ZOGPLQJNFXNZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090584B2

Procedure details

A 50 mL Schlenk tube was charged with (3-fluorophenyl)boronic acid (140 mg, 1.0 mmol), 5-bromo-2-fluorobenzoic acid (263 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium (0) (58 mg, 0.05 mmol) and cesium carbonate (1.3 g, 4.0 mmol). Ethanol (5 mL) and toluene (5 mL) were added and the tube was sealed and heated at 80° C. for 3 h. The cooled mixture was transferred to a flask, washing with ethanol, and concentrated in vacuo. The residue was diluted with water (10 mL) and extracted with EtOAc (2×10 mL). The aqueous phase was acidified with 1.0 N aqueous HCl (10 mL) and extracted with EtOAc (3×10 mL). The extracts were dried (Na2SO4), filtered and concentrated in vacuo. 1H-NMR showed the desired product, 3′,4-difluoro-[1,1′-biphenyl]-3-carboxylic acid, was slightly contaminated with 2-fluorobenzoic acid. The impure product (215 mg, ˜92%) was used without further purification.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[C:12]1[CH:13]=[CH:14][C:15]([F:21])=[C:16]([CH:20]=1)[C:17]([OH:19])=[O:18].C(=O)([O-])[O-].[Cs+].[Cs+].C(O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:13]=[CH:14][C:15]([F:21])=[C:16]([C:17]([OH:19])=[O:18])[CH:20]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
263 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)F
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tube was sealed
CUSTOM
Type
CUSTOM
Details
The cooled mixture was transferred to a flask
WASH
Type
WASH
Details
washing with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The impure product (215 mg, ˜92%) was used without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)C1=CC(=C(C=C1)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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